

# Derivatives of Methyl anthranilate and their potential uses

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## Compound of Interest

Compound Name: Methyl anthranilate

Cat. No.: B042735

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An In-depth Technical Guide to the Derivatives of **Methyl Anthranilate** and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of several key classes of **methyl anthranilate** derivatives, focusing on their synthesis, biological activity, and potential applications in drug discovery and development. The information presented is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and related disciplines.

## Introduction

**Methyl anthranilate**, an ester of anthranilic acid, is a versatile scaffold in organic synthesis. Its inherent structural features—an aromatic ring, an amino group, and a methyl ester—provide multiple points for chemical modification, leading to a diverse array of derivatives.<sup>[1]</sup> The anthranilate core is a recognized pharmacophore present in various biologically active compounds and approved drugs.<sup>[2]</sup> This has spurred significant research into the synthesis and evaluation of novel **methyl anthranilate** analogs for a range of therapeutic targets, including cancer, inflammation, and microbial infections.<sup>[2][3][4]</sup> This guide will delve into the technical details of three prominent classes of these derivatives: Organodiselenide Hybrids, Schiff Bases, and Quinazolinones.

# Organodiselenide-Tethered Methyl Anthranilate Hybrids

The strategic incorporation of selenium into organic molecules is a validated approach in medicinal chemistry to enhance biological activity. Organoselenium compounds, particularly those linked to an anthranilate framework, have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[\[2\]](#)[\[5\]](#)[\[6\]](#)

## Biological Activity and Quantitative Data

Novel organodiselenide hybrids of **methyl anthranilate** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable example is Methyl 2-amino-5-(methylselanyl) benzoate (referred to as OSe 14 in some studies), which has shown potent activity.[\[2\]](#)[\[5\]](#) The antiproliferative activities are often more pronounced in liver cancer (HepG2) cells compared to breast cancer (MCF-7) cells.[\[2\]](#)

Compound ID	Target Cell Line	IC50 (μM)	Reference Drug (Adriamycin) IC50 (μM)
OSe 14	HepG2	3.57 ± 0.1	4.50 ± 0.2
OSe 5	HepG2	7.08 ± 0.6	4.50 ± 0.2
OSe 15	HepG2	6.48 ± 0.4	4.50 ± 0.2
OSe 4	HepG2	11.21 ± 1.0	4.50 ± 0.2
OSe 6	HepG2	16.22 ± 1.2	4.50 ± 0.2

Table 1: In Vitro Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives.[\[2\]](#)

In addition to anticancer properties, these compounds exhibit significant antimicrobial and antioxidant activities.[\[5\]](#)[\[6\]](#)

Compound ID	S. aureus (IA%)	E. coli (IA%)	C. albicans (IA%)	DPPH Scavenging (%)	ABTS Scavenging (%)
OSe 14	90.5	91.3	100	96	91
OSe 5	-	-	-	92	86

Table 2:  
Antimicrobial  
and  
Antioxidant  
Activity of  
Key  
Organodiselenide  
Derivatives.  
(IA% =  
Inhibition  
Area  
Percentage).  
[\[5\]](#)[\[6\]](#)

## Experimental Protocols

This protocol outlines a common method for introducing a selenocyanate group onto the **methyl anthranilate** scaffold.[\[2\]](#)[\[7\]](#)

Materials:

- Methyl 2-aminobenzoate
- Malononitrile
- Selenium dioxide
- Appropriate solvents (e.g., methanol)

Procedure:

- Triselenium dicyanide is prepared in situ from the reaction of malononitrile (1.2 equivalents) and selenium dioxide (2.4 equivalents) in a suitable solvent.
- Methyl 2-aminobenzoate (1 equivalent) is added to the reaction mixture.
- The reaction is stirred at room temperature for a specified duration (e.g., 2-4 hours) until completion, monitored by Thin Layer Chromatography (TLC).
- The crude product is isolated by filtration and purified, typically by column chromatography on silica gel, to yield the reddish solid product.<sup>[7]</sup>
- Characterization is performed using IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and Mass Spectrometry to confirm the structure.<sup>[2][7]</sup>

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

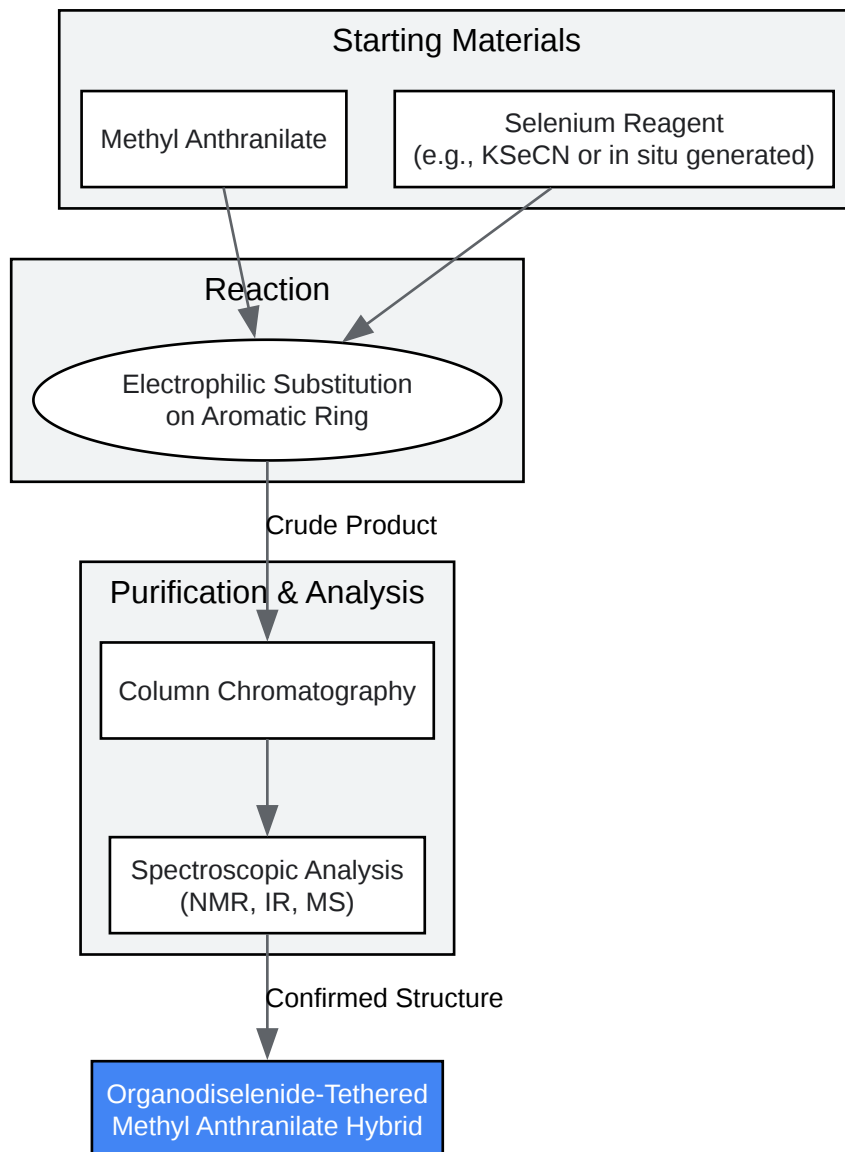
#### Procedure:

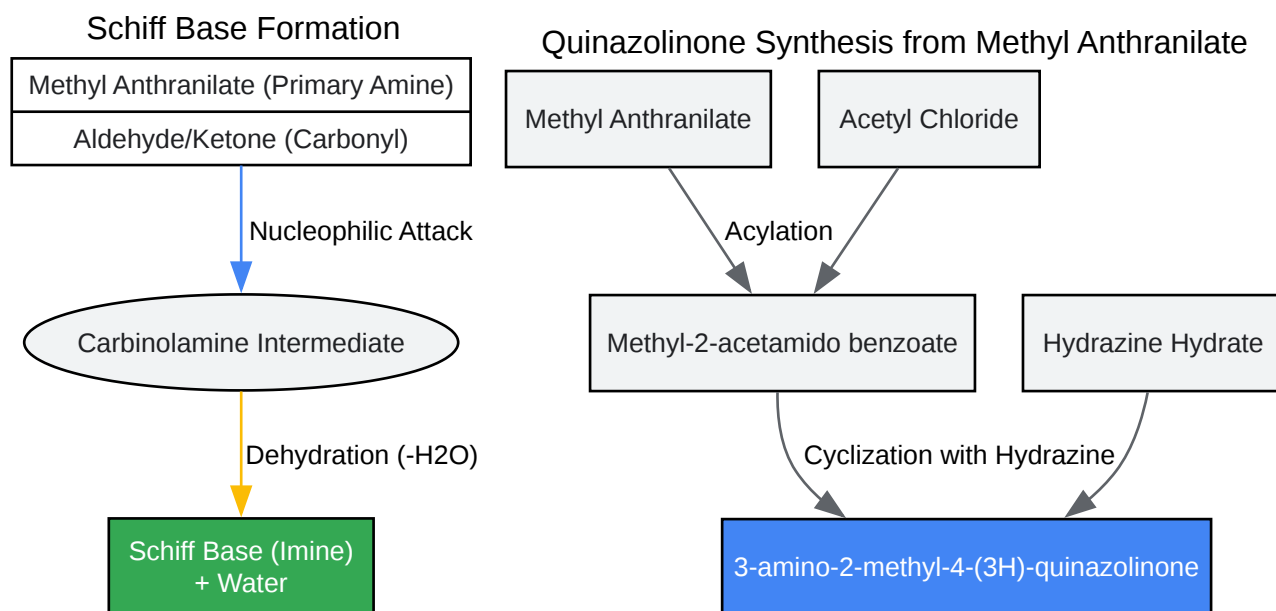
- Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately  $5 \times 10^4$  cells/well and incubated for 24 hours.
- Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with media to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viability versus the compound concentration.

## Visualization of Synthetic Workflow

## General Synthesis of Organodiselenide Derivatives





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